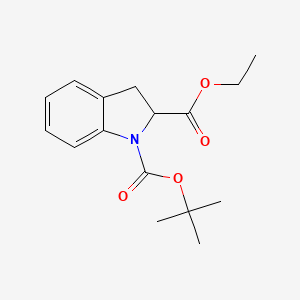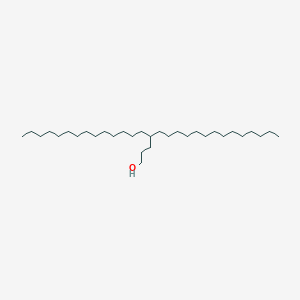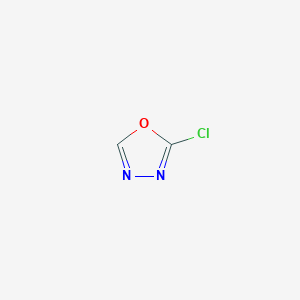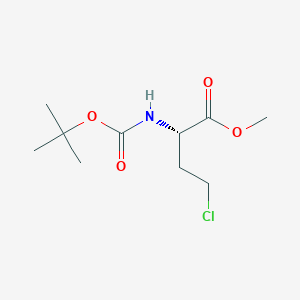
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of both an amino and a chloro group in the molecule suggests that it could serve as a versatile building block for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the synthesis process, allowing for the production of significant quantities of the compound .
化学反応の分析
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for Boc deprotection, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with trifluoroacetic acid yields the free amine, while substitution of the chloro group with a nucleophile results in the formation of a new carbon-nucleophile bond .
科学的研究の応用
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used to modify amino acid sequences in proteomics and enzymology studies.
Industry: The compound is utilized in the production of chiral molecules and other specialized chemicals.
作用機序
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .
類似化合物との比較
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Uniqueness
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate is unique due to the presence of both a Boc-protected amino group and a chloro group, which provides versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H18ClNO4 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
methyl (2S)-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChIキー |
YOUNGZLTNAXINR-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCl)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
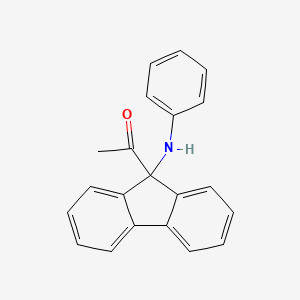
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
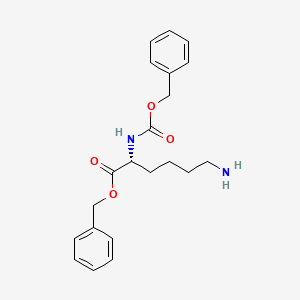

![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)
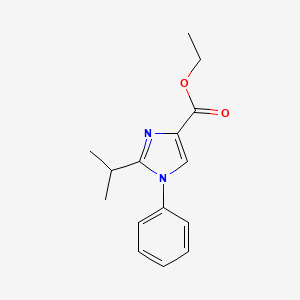
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)

![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)
